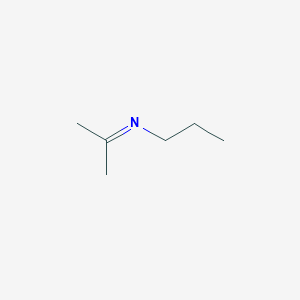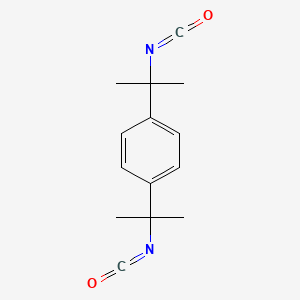
1,4-Bis(1-isocyanato-1-methylethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Bis(1-isocyanato-1-methylethyl)benzene is an organic compound with the molecular formula C14H16N2O2. It is also known by other names such as α,α,α’,α’-tetramethyl-p-xylylene diisocyanate and p-TMXDI . This compound is characterized by the presence of two isocyanate groups attached to a benzene ring, making it a diisocyanate. Diisocyanates are widely used in the production of polyurethanes, which are essential materials in various industries.
準備方法
1,4-Bis(1-isocyanato-1-methylethyl)benzene can be synthesized through several methods. One common synthetic route involves the reaction of 1,4-bis(1-hydroxy-1-methylethyl)benzene with phosgene (COCl2) in the presence of a base such as pyridine. The reaction proceeds as follows:
C6H4[C(CH3)2OH]2+2COCl2→C6H4[C(CH3)2NCO]2+2HCl
In industrial production, the compound can be produced by the phosgenation of the corresponding diamine. The reaction conditions typically involve the use of an inert solvent such as toluene and a temperature range of 50-100°C .
化学反応の分析
1,4-Bis(1-isocyanato-1-methylethyl)benzene undergoes various chemical reactions, primarily due to the reactivity of the isocyanate groups. Some common reactions include:
Addition Reactions: The isocyanate groups can react with alcohols to form urethanes, with amines to form ureas, and with water to form carbamic acids, which decompose to form amines and carbon dioxide.
Polymerization: The compound can undergo polymerization reactions to form polyurethanes, which are widely used in the production of foams, elastomers, and coatings.
Substitution Reactions: The isocyanate groups can be substituted by nucleophiles such as hydroxyl or amino groups, leading to the formation of various derivatives.
科学的研究の応用
1,4-Bis(1-isocyanato-1-methylethyl)benzene has several scientific research applications, including:
Polyurethane Production: It is used as a key monomer in the synthesis of polyurethanes, which are essential materials in the production of foams, elastomers, adhesives, and coatings.
Material Science: The compound is used in the development of advanced materials with specific properties, such as high strength, flexibility, and resistance to chemicals and heat.
Biomedical Research: It is used in the synthesis of biocompatible materials for medical devices, drug delivery systems, and tissue engineering.
Chemical Synthesis: The compound serves as a versatile building block in organic synthesis, enabling the preparation of various derivatives and functional materials.
作用機序
The mechanism of action of 1,4-Bis(1-isocyanato-1-methylethyl)benzene primarily involves the reactivity of the isocyanate groups. These groups can react with nucleophiles such as hydroxyl, amino, and thiol groups, leading to the formation of urethanes, ureas, and thiocarbamates, respectively. The molecular targets and pathways involved in these reactions depend on the specific nucleophiles and reaction conditions used .
類似化合物との比較
1,4-Bis(1-isocyanato-1-methylethyl)benzene can be compared with other similar diisocyanates, such as:
1,3-Bis(1-isocyanato-1-methylethyl)benzene: This compound has a similar structure but with the isocyanate groups attached to the 1 and 3 positions of the benzene ring.
The uniqueness of this compound lies in its specific structure, which imparts distinct physical and chemical properties, making it suitable for specialized applications in various fields.
特性
CAS番号 |
2778-41-8 |
|---|---|
分子式 |
C14H16N2O2 |
分子量 |
244.29 g/mol |
IUPAC名 |
1,4-bis(2-isocyanatopropan-2-yl)benzene |
InChI |
InChI=1S/C14H16N2O2/c1-13(2,15-9-17)11-5-7-12(8-6-11)14(3,4)16-10-18/h5-8H,1-4H3 |
InChIキー |
AGJCSCSSMFRMFQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1=CC=C(C=C1)C(C)(C)N=C=O)N=C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


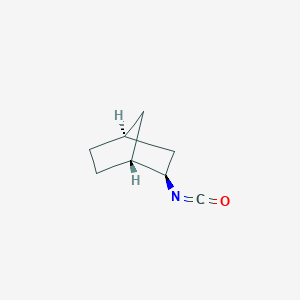
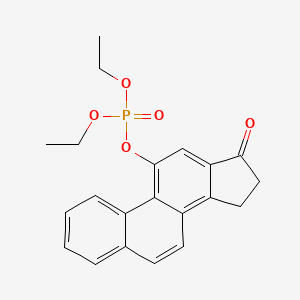
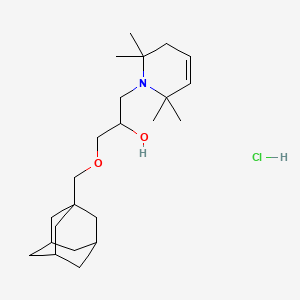
![8-(3-Chloro-5-fluorobenzyl)-3-((methylamino)methyl)-8-aza-bicyclo[3.2.1]octan-3-ol](/img/structure/B13742991.png)
![9,10-Anthracenedione, 1,4-bis[(4-methoxyphenyl)amino]-](/img/structure/B13742995.png)
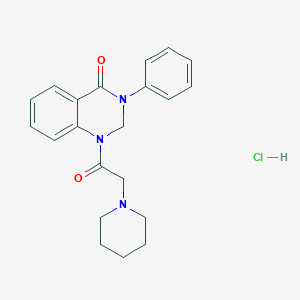
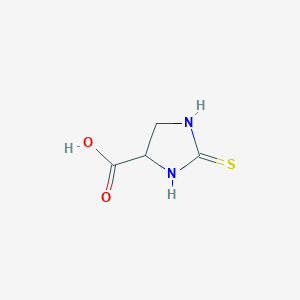
![(2R,3R,4R,5R,6R)-2-[[(2R,3S,4S,6R)-3,4-dihydroxy-6-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol](/img/structure/B13743011.png)
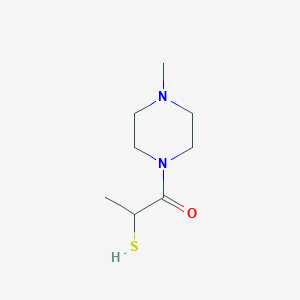
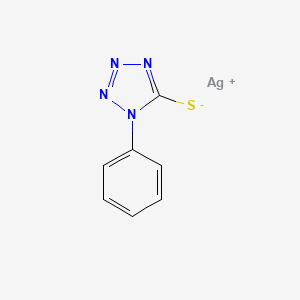
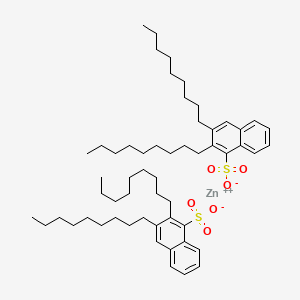
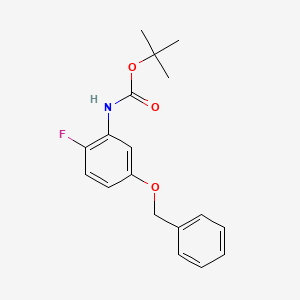
![Methanone, [3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl][4-(3-methylphenyl)-1-piperazinyl]-](/img/structure/B13743042.png)
